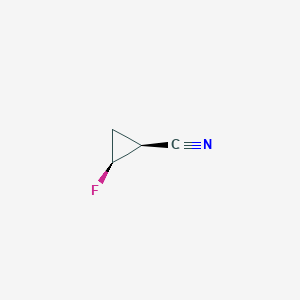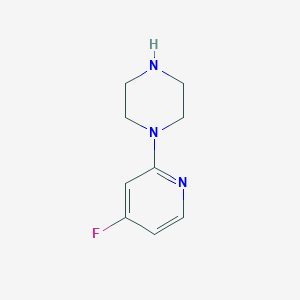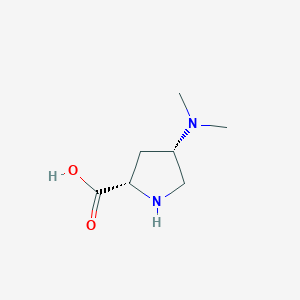
(1S,2S)-2-fluorocyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-fluorocyclopropane-1-carbonitrile is a cyclopropane derivative characterized by the presence of a fluorine atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-fluorocyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes using diazo compounds or carbenes. One common method is the reaction of an alkene with a fluorinated diazo compound under the influence of a transition metal catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-fluorocyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require basic conditions and appropriate nucleophiles.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
(1S,2S)-2-fluorocyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1S,2S)-2-fluorocyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atom and nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-chlorocyclopropane-1-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.
(1S,2S)-2-bromocyclopropane-1-carbonitrile: Contains a bromine atom instead of fluorine.
(1S,2S)-2-iodocyclopropane-1-carbonitrile: Features an iodine atom in place of fluorine.
Uniqueness
(1S,2S)-2-fluorocyclopropane-1-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions, making it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C4H4FN |
|---|---|
Molecular Weight |
85.08 g/mol |
IUPAC Name |
(1S,2S)-2-fluorocyclopropane-1-carbonitrile |
InChI |
InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2/t3-,4-/m0/s1 |
InChI Key |
KWUDEALSRGHQIP-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1F)C#N |
Canonical SMILES |
C1C(C1F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750180.png)

![1-(2-fluoroethyl)-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11750202.png)

![(4S)-4-[(1Z)-2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-one](/img/structure/B11750212.png)
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B11750231.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750239.png)

![N-[(3-methoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11750246.png)
![[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750249.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750265.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750273.png)
